molecular formula C19H23IN4O3S2 B454771 ethyl 6-ethyl-2-[({[(4-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 6-ethyl-2-[({[(4-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B454771
M. Wt: 546.4g/mol
InChI Key: PFWPUTMDCSMGLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-ethyl-2-({[(4-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It contains multiple functional groups, including an ester, a pyrazole, and a benzothiophene moiety

Preparation Methods

The synthesis of ethyl 6-ethyl-2-[({[(4-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromoethyl thiophene.

    Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via a condensation reaction between a hydrazine derivative and an appropriate diketone.

    Esterification: The ester group can be introduced through a reaction between the carboxylic acid derivative of the benzothiophene and ethanol in the presence of an acid catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Ethyl 6-ethyl-2-({[(4-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The iodine atom in the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Ethyl 6-ethyl-2-({[(4-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in biological assays to study its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of ethyl 6-ethyl-2-[({[(4-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 6-ethyl-2-({[(4-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with similar compounds such as:

    Ethyl 6-ethyl-2-({[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: This compound has a chlorine atom instead of iodine, which may affect its reactivity and biological activity.

    Ethyl 6-ethyl-2-({[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate:

    Ethyl 6-ethyl-2-({[(4-fluoro-1-methyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: The fluorine atom may enhance the compound’s stability and alter its interaction with biological targets.

These comparisons highlight the uniqueness of ethyl 6-ethyl-2-[({[(4-iodo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and its potential advantages in various applications.

Properties

Molecular Formula

C19H23IN4O3S2

Molecular Weight

546.4g/mol

IUPAC Name

ethyl 6-ethyl-2-[(4-iodo-2-methylpyrazole-3-carbonyl)carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C19H23IN4O3S2/c1-4-10-6-7-11-13(8-10)29-17(14(11)18(26)27-5-2)23-19(28)22-16(25)15-12(20)9-21-24(15)3/h9-10H,4-8H2,1-3H3,(H2,22,23,25,28)

InChI Key

PFWPUTMDCSMGLO-UHFFFAOYSA-N

SMILES

CCC1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=S)NC(=O)C3=C(C=NN3C)I

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=S)NC(=O)C3=C(C=NN3C)I

Origin of Product

United States

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